
1-(2,5-Dioxopyrrolidin-1-yl)-2-methylpropan-2-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dioxopyrrolidin-1-yl)-2-methylpropan-2-yl benzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzoate ester linked to a pyrrolidinone ring, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dioxopyrrolidin-1-yl)-2-methylpropan-2-yl benzoate typically involves the esterification of benzoic acid with a suitable alcohol derivative of 2,5-dioxopyrrolidin-1-yl. The reaction is often catalyzed by acidic or basic catalysts under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,5-Dioxopyrrolidin-1-yl)-2-methylpropan-2-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-(2,5-Dioxopyrrolidin-1-yl)-2-methylpropan-2-yl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dioxopyrrolidin-1-yl)-2-methylpropan-2-yl benzoate involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For instance, it may interact with voltage-gated sodium channels or calcium channels, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,5-Dioxopyrrolidin-1-yl)propanamides: These compounds share a similar pyrrolidinone ring structure and exhibit comparable chemical properties.
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Another related compound with a similar core structure but different functional groups.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest .
Propriétés
Formule moléculaire |
C15H17NO4 |
|---|---|
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
[1-(2,5-dioxopyrrolidin-1-yl)-2-methylpropan-2-yl] benzoate |
InChI |
InChI=1S/C15H17NO4/c1-15(2,10-16-12(17)8-9-13(16)18)20-14(19)11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
Clé InChI |
BBUAKDUHURXYMC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN1C(=O)CCC1=O)OC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3,5-Dibromo-4-[(2,4-dichloroquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12893377.png)
![7-(2-Morpholinoethyl)-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B12893381.png)
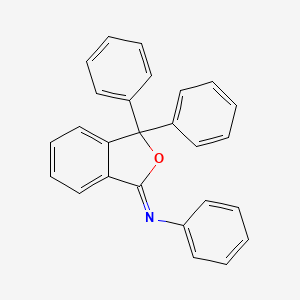
![1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole](/img/structure/B12893394.png)
![Benzenebutanamide, N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12893402.png)
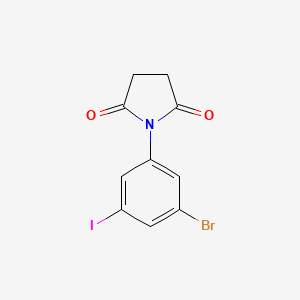
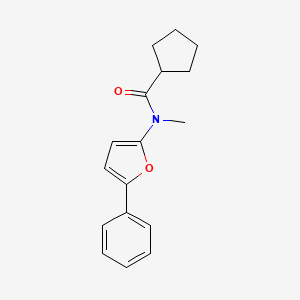
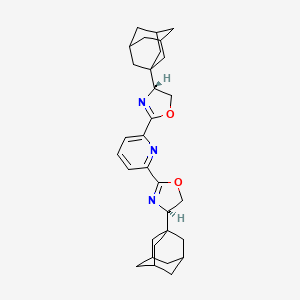
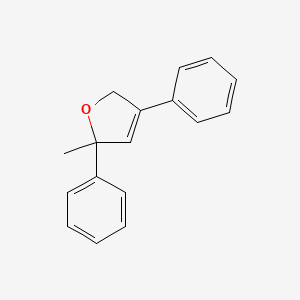
![4,4-Dimethyl-2-(4'-methyl-[1,1'-biphenyl]-3-yl)-4,5-dihydrooxazole](/img/structure/B12893428.png)
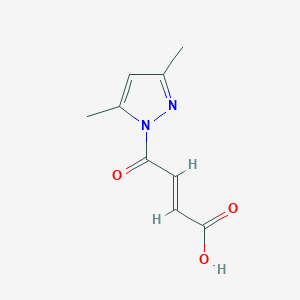
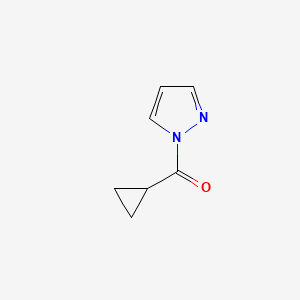
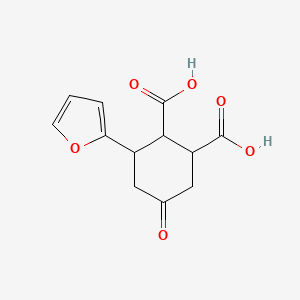
![[(5-Fluoro-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12893449.png)
